molecular formula C13H10ClN3O4S2 B5026482 4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5026482
M. Wt: 371.8 g/mol
InChI Key: URBIUBTXUFWTPU-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide features a benzamide core with three key substituents:

  • A 4-chloro group on the benzene ring.
  • A 1,3-thiazol-2-yl moiety at the amide nitrogen.
  • A 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group at the 3-position of the benzene ring.

Properties

IUPAC Name

4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c14-9-2-1-8(12(19)16-13-15-4-5-22-13)7-10(9)17-11(18)3-6-23(17,20)21/h1-2,4-5,7H,3,6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBIUBTXUFWTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has demonstrated that compounds similar to 4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide exhibit antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance:

  • A study by Zhang et al. (2020) showed that thiazole-based compounds have potent activity against Staphylococcus aureus and Escherichia coli.

Anticancer Potential
The compound has been investigated for its potential anticancer properties. Thiazolidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells:

  • Research by Lee et al. (2021) highlighted that thiazolidine compounds can target specific pathways involved in cancer cell proliferation.

Agricultural Applications

Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide. Thiazole derivatives are known for their effectiveness against various pests:

  • A study conducted by Kumar et al. (2019) reported that thiazole-containing pesticides exhibit high toxicity against common agricultural pests.

Data Tables

Application AreaSpecific UseReference
MedicinalAntimicrobial agentsZhang et al. (2020)
Anticancer agentsLee et al. (2021)
AgriculturalPesticidesKumar et al. (2019)

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of thiazole derivatives, including the target compound, researchers found significant inhibition zones against both gram-positive and gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance activity.

Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways. The findings suggest that it could be developed into a therapeutic agent for specific types of cancer.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzamide-Thiazole/Thiazolidinone Derivatives

Compound 21 (SGK-349)
  • Structure: 4-Chloro-N-(indole derivative)-3-(thiazolidinone sulfonyl)benzamide.
  • Key Differences: Replaces the thiazol-2-yl group with a 2-methyl-2,3-dihydro-1H-indole moiety. The 1,1,3-trioxo-thiazolidine is substituted with a sulfonyl-linked thiazolidinone.
  • Biological Activity : Demonstrated anticancer activity (pro-apoptotic effects) with a molecular weight of 478.974 g/mol and moderate yield (42%) .
AB4 (2-Aminothiazole Sulfonamide)
  • Structure: 2-Amino-N-(4-methylthiazol-2-yl)-5-(triazolyl sulfanyl)benzamide.
  • Key Differences :
    • Features a triazolyl sulfanyl group instead of the trioxo-thiazolidine.
    • Lacks the chloro substituent.
CID 988260
  • Structure : 4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide.
  • Key Differences :
    • Replaces the trioxo-thiazolidine with a 5-(2-chlorobenzyl) substitution on the thiazole ring.
    • Increased lipophilicity due to the chlorobenzyl group, which may enhance membrane permeability .
N-[4-Chloro-3-(1,1-Dioxo-Thiazolidin-2-yl)Phenyl]-2-(Trifluoromethyl)Benzamide
  • Structure : Similar to the target compound but substitutes the thiazol-2-yl group with a trifluoromethyl moiety.
  • Key Differences: The trifluoromethyl group enhances metabolic stability via strong electron-withdrawing effects.

Structural and Functional Implications

Property Target Compound Compound 21 (SGK-349) AB4 CID 988260
Molecular Formula C₁₄H₁₀ClN₃O₄S₂ C₂₀H₁₉ClN₄O₄S₂ C₁₄H₁₂ClN₅O₂S₂ C₁₇H₁₂Cl₂N₂OS
Molecular Weight ~395.84 g/mol 478.974 g/mol ~413.91 g/mol ~355.26 g/mol
Key Substituents Trioxo-thiazolidine, thiazole Sulfonyl-thiazolidinone, indole Triazolyl sulfanyl, thiazole Chlorobenzyl, thiazole
Potential Activity Anticancer (inferred) Pro-apoptotic (confirmed) Antimicrobial (analogue) Unknown
Metabolic Stability Moderate (trioxo group) Low (bulky indole) High (sulfonamide) High (lipophilic substituent)

Key Research Findings

Trioxo-Thiazolidine vs.

Thiazole Modifications : Substitutions at the 5-position of the thiazole (e.g., chlorobenzyl in CID 988260) increase lipophilicity, which could improve bioavailability but may also raise toxicity concerns .

Electron-Withdrawing Groups : The trifluoromethyl group in ’s analogue highlights the trade-off between metabolic stability and synthetic complexity .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
  • Solid-state NMR : Confirms protonation states and detects tautomeric forms (e.g., thiazole vs. thiazolidinone ring dynamics) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide moiety) .

Methodological Tip : For SCXRD, grow crystals via slow evaporation in methanol or DMF to ensure high-quality diffraction .

How can the compound’s reactivity be leveraged to design derivatives with enhanced bioactivity?

Advanced Research Question

  • Functional group modifications :
    • Oxidation : Convert the thioxo group (C=S) in the thiazolidinone ring to sulfone (C=O) for improved metabolic stability .
    • Reductive alkylation : Introduce hydrophobic substituents (e.g., propyl or benzyl groups) to enhance membrane permeability .
  • Structure-activity relationship (SAR) : Replace the chloro substituent with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to optimize binding to hydrophobic enzyme pockets .

Synthetic Example : Synthesize 4-nitro analogs via nucleophilic aromatic substitution, using NaNO₂/CuCN in DMF at 80°C .

What strategies mitigate side reactions during the synthesis of thiazolidinone-containing analogs?

Advanced Research Question
Common side reactions include:

  • Ring-opening hydrolysis : Avoid aqueous workup for intermediates with labile thiazolidinone rings; use anhydrous Na₂SO₄ for drying .
  • Oxidative degradation : Store intermediates under argon at –20°C to prevent sulfoxide formation .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of sulfonating agent) and monitor reaction progress via HPLC .

Troubleshooting : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to quench excess reagents in situ .

How do researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Basic Research Question

  • Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive). For example, PFOR enzyme inhibition by benzamide derivatives shows competitive binding with pyruvate .
  • Docking simulations : Use software like AutoDock Vina to model interactions between the thiazole ring and enzyme active sites (e.g., π-π stacking with histidine residues) .
  • Mutagenesis studies : Validate binding by testing activity against mutant enzymes lacking key residues (e.g., His278Ala in PFOR) .

Experimental Design : Combine kinetic assays with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

What are the critical considerations for scaling up the synthesis of this compound?

Advanced Research Question

  • Solvent selection : Replace dichloromethane with ethyl acetate for safer large-scale reactions .
  • Catalyst efficiency : Optimize Pd/C loading (0.5–1 mol%) for hydrogenation steps to reduce costs .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints and impurities .

Case Study : A scaled-up synthesis (10 g) achieved 78% yield by switching from batch to flow chemistry for the amide coupling step .

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